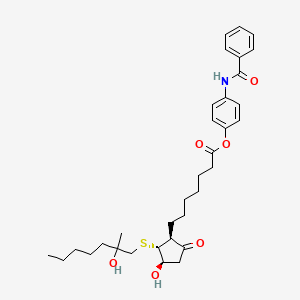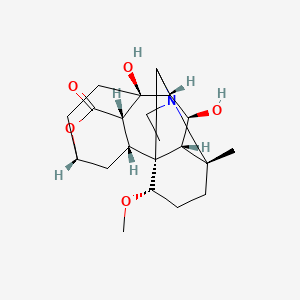
ISOCYANOBENZÈNE
Vue d'ensemble
Description
Phenyl isocyanide is an isocyanide.
Applications De Recherche Scientifique
Synthèse d'analogues de l'acide pyroglutamique
L'isocyanobenzène joue un rôle crucial dans la synthèse d'analogues de l'acide pyroglutamique, qui présentent une activité biologique potentielle. La réaction à quatre composants d'Ugi (Ugi-4CR) suivie d'une post-transformation ou la réaction d'addition de Michael utilise des dérivés de l'isocyanobenzène comme isocyanures clivables. Ces méthodologies sont importantes pour construire le squelette des analogues de l'acide pyroglutamique, qui sont intéressants en raison de leurs propriétés biologiques {svg_1}.
Chimie verte dans la synthèse des isocyanures
Le composé est au cœur d'une approche plus durable et verte de la synthèse des isocyanures. Un protocole impliquant la déshydratation de formamides avec de l'oxychlorure de phosphore en présence de triéthylamine comme solvant à 0°C a été développé. Cette méthode produit des isocyanures avec des rendements élevés et offre des avantages tels qu'une vitesse de synthèse accrue, des conditions douces, une excellente pureté et des déchets de réaction minimes, ce qui en fait une alternative respectueuse de l'environnement {svg_2}.
Fonctionnalisation des nanoparticules
L'isocyanobenzène est utilisé pour fonctionnaliser les nanoparticules de ruthénium, conduisant à une délocalisation de la charge intraparticulaire par le biais de liaisons interfaciales Ru=C=N−. Cette fonctionnalisation affecte les propriétés optiques et électroniques des nanoparticules, qui peuvent être exploitées dans l'électronique moléculaire, la détection chimique et la catalyse {svg_3}.
Réactions de couplage multicomposants
L'isocyanure de phényle est un réactif clé dans les réactions de couplage multicomposants comme les réactions d'Ugi et de Passerini. Ces réactions sont fondamentales dans la synthèse de molécules complexes à partir de composants plus simples, et la réactivité de l'isocyanobenzène en fait un acteur précieux dans ces processus {svg_4}.
Synthèse de dérivés de l'adamantane
Une nouvelle méthode utilise l'isocyanobenzène pour la synthèse du 1-(1-isocyanoéthyl)adamantane. Cette approche est avantageuse car elle évite l'utilisation de réactifs toxiques et permet d'obtenir des rendements plus élevés par rapport aux méthodes antérieures {svg_5}.
Chimie bioorganique et médicinale
Les dérivés de l'isocyanobenzène sont utilisés dans la synthèse de composés possédant des propriétés médicinales potentielles. Par exemple, ils sont impliqués dans la construction de molécules qui pourraient interagir avec des cibles biologiques, conduisant à de nouveaux médicaments ou thérapies {svg_6}.
Mécanisme D'action
Target of Action
It has been used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system .
Mode of Action
It is known to interact with the cytochrome p-450scc-linked monooxygenase system, potentially influencing its activity
Biochemical Pathways
Given its interaction with the cytochrome p-450scc-linked monooxygenase system, it may influence pathways related to this system .
Pharmacokinetics
Its solubility in chloroform and slight solubility in methanol suggest that it may be absorbed and distributed in the body to some extent
Result of Action
Its interaction with the cytochrome p-450scc-linked monooxygenase system suggests that it may influence the activity of this system .
Safety and Hazards
While specific safety and hazard information for isocyanobenzene was not found, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
The recent disclosure of the ability of aromatic isocyanides to harvest visible light and act as single electron acceptors has triggered a renewed interest in their application to the development of green photoredox catalytic methodologies . This suggests that future research may focus on further exploring these capabilities and developing new applications for isocyanobenzene and other isocyanides.
Analyse Biochimique
Biochemical Properties
Isocyanobenzene plays a significant role in biochemical reactions, particularly in the study of enzyme inhibition mechanisms. It interacts with enzymes such as cytochrome P450, a key enzyme in the monooxygenase system. Isocyanobenzene inhibits the activity of cytochrome P450 by binding to its active site, thereby preventing the enzyme from catalyzing its usual reactions . This interaction is crucial for understanding the inhibition mechanisms of various drugs and other inhibitors.
Cellular Effects
Isocyanobenzene has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. For instance, isocyanobenzene can alter the expression of genes involved in detoxification processes by inhibiting cytochrome P450 . This inhibition can lead to changes in cellular metabolism, affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, isocyanobenzene exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytochrome P450, leading to enzyme inhibition. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity . Additionally, isocyanobenzene can induce changes in gene expression by modulating transcription factors involved in the regulation of detoxification genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isocyanobenzene can change over time. The stability and degradation of isocyanobenzene are critical factors that influence its long-term effects on cellular function. Studies have shown that isocyanobenzene remains stable under controlled conditions, but its degradation can lead to the formation of reactive intermediates that may have additional effects on cells . Long-term exposure to isocyanobenzene can result in sustained inhibition of cytochrome P450, affecting cellular metabolism over time.
Dosage Effects in Animal Models
The effects of isocyanobenzene vary with different dosages in animal models. At low doses, isocyanobenzene can effectively inhibit cytochrome P450 without causing significant toxicity . At high doses, it can lead to adverse effects such as hepatotoxicity and oxidative stress. These toxic effects are likely due to the accumulation of reactive intermediates formed during the degradation of isocyanobenzene.
Metabolic Pathways
Isocyanobenzene is involved in metabolic pathways related to detoxification and biotransformation. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of various substrates . The inhibition of cytochrome P450 by isocyanobenzene can lead to altered metabolic flux, affecting the levels of metabolites involved in detoxification processes.
Transport and Distribution
Within cells and tissues, isocyanobenzene is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of isocyanobenzene in specific tissues can influence its overall activity and function.
Subcellular Localization
Isocyanobenzene is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with enzymes and other biomolecules within these compartments . Post-translational modifications and targeting signals play a role in directing isocyanobenzene to specific organelles, affecting its biochemical properties and interactions.
Propriétés
IUPAC Name |
isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIBIGQXGCBBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239267 | |
| Record name | Phenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |
| Record name | Phenylisocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.4 [mmHg] | |
| Record name | Phenylisocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
931-54-4 | |
| Record name | Isocyanobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylisocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenyl isocyanide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS3UDW47UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















